
CBT-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Applications De Recherche Scientifique
Cognitive-Behavioral Therapy in Mood Disorders
Cognitive-behavioral therapy (CBT) is an effective, time-limited psychotherapy for depression, leveraging awareness of mood-linked changes in cognition to regulate affect and reduce symptoms. It stands as a front-line treatment for mood disorders, with developments in psychotherapy outcomes over the past 30 years. Neuroimaging studies have shown brain changes associated with effective CBT, informing integrated depression network models and clinical treatment choices (Zaretsky, Segal, & Fefergrad, 2007).
CBT for Treatment-Resistant Schizophrenia
CBT by novice therapists showed efficacy in reducing symptoms and distress in community hostel residents with treatment-resistant schizophrenia in Hong Kong, indicating its potential usefulness in diverse settings and populations (Ng, Hui, & Lui Pau, 2008).
Efficacy Across Disorders
CBT has been applied to a wide range of problems, with strong support for its efficacy in treating anxiety, somatoform disorders, bulimia, and stress. It shows higher response rates compared to other treatments in many cases. However, further research is needed, especially on specific subgroups (Hofmann, Asnaani, Vonk, Sawyer, & Fang, 2012).
Genetic Factors in CBT Response
Studies indicate that genetic factors, like the serotonin transporter gene promoter region (5HTTLPR), can be associated with response to CBT, specifically in treating anxiety disorders in children (Eley et al., 2011).
CBT for Generalized Anxiety
CBT is an effective treatment for Generalized Anxiety Disorder (GAD), based on neuroscience and experimental psychology. It has been found to be as effective as pharmaceutical treatments and more effective in the long term (Borza, 2017).
Schizophrenia Treatment Analysis
Bibliometric analysis of CBT for schizophrenia (2000-2019) revealed its progression and potential, indicating high research quality and importance in the field (Fei, Wang, Zheng, Liu, & Liang, 2021).
CBT's Scientific Foundations
CBT's strength lies in its development through scientific research, with tested efficacy for specific problems like anxiety and depression. It is one of many psychotherapeutic approaches with overlapping techniques and outcomes (Leung, 2004).
CBT and Genetic Polymorphisms
Research has linked genetic polymorphisms like COMTval158met with different responses to CBT, particularly in panic disorder, suggesting genetic factors may influence the efficacy of exposure-based CBT treatments (Lonsdorf et al., 2010).
CBT for Severe Mental Disorders
CBT has been adapted for more severe mental disorders, including schizophrenia and chronic mood disorders, primarily as an adjunctive therapy to pharmacotherapy. Its additive effects could significantly improve public health outcomes for these conditions (Thase, Kingdon, & Turkington, 2014).
CBT Processes and Mechanisms
Research on CBT's mechanisms and processes, such as cognitive reappraisal and in-session processes like alliance, is crucial for understanding its efficacy and guiding future treatment strategies (Kazantzis et al., 2018).
Propriétés
Nom du produit |
CBT-1 |
|---|---|
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CBT1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




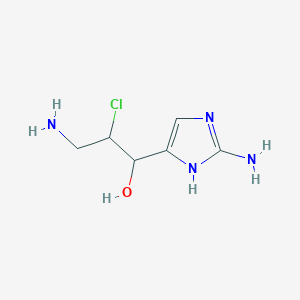
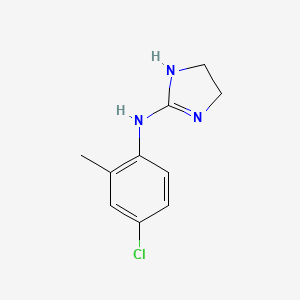
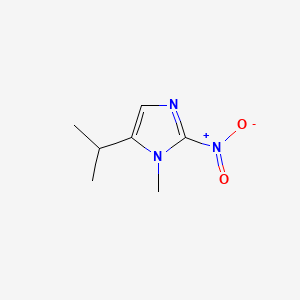
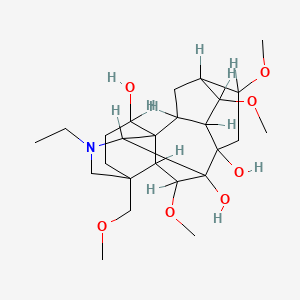
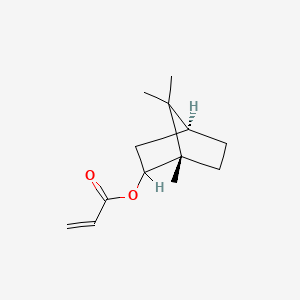
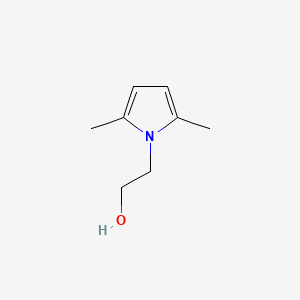
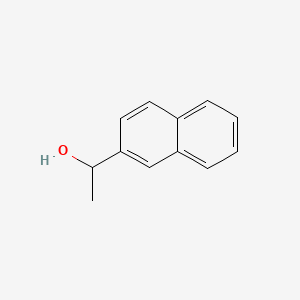
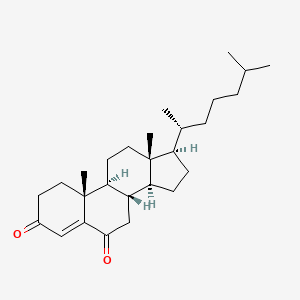
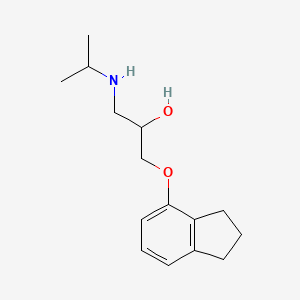
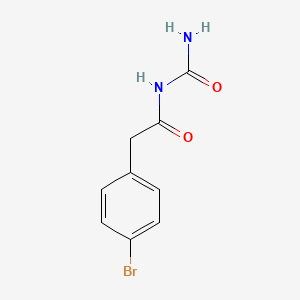
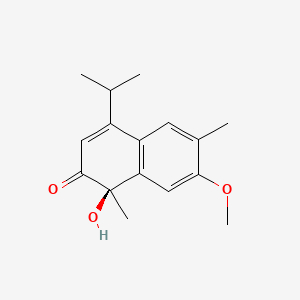
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)
